4-Pentyne-1-sulfonyl fluoride

Click Chemistry Bioconjugation Chemical Biology Probes

4-Pentyne-1-sulfonyl fluoride (C₅H₇FO₂S, MW 150.17) belongs to the class of alkynyl sulfonyl fluorides—bifunctional molecules that combine a terminal alkyne moiety with a sulfur(VI) fluoride electrophile. This dual functionality enables participation in two distinct click chemistry manifolds: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) via the alkyne handle, and sulfur(VI) fluoride exchange (SuFEx) via the sulfonyl fluoride group.

Molecular Formula C5H7FO2S
Molecular Weight 150.17 g/mol
Cat. No. B13628483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentyne-1-sulfonyl fluoride
Molecular FormulaC5H7FO2S
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC#CCCCS(=O)(=O)F
InChIInChI=1S/C5H7FO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2
InChIKeyXOBKMWLSNULJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentyne-1-sulfonyl fluoride (CAS 1838158-98-7): A Bifunctional Alkynyl Sulfonyl Fluoride Hub for Orthogonal Click Chemistry


4-Pentyne-1-sulfonyl fluoride (C₅H₇FO₂S, MW 150.17) belongs to the class of alkynyl sulfonyl fluorides—bifunctional molecules that combine a terminal alkyne moiety with a sulfur(VI) fluoride electrophile [1]. This dual functionality enables participation in two distinct click chemistry manifolds: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) via the alkyne handle, and sulfur(VI) fluoride exchange (SuFEx) via the sulfonyl fluoride group [2]. Unlike simple alkyl or aryl sulfonyl fluorides that offer only the SuFEx reactive handle, 4-pentyne-1-sulfonyl fluoride provides a sequential two-step diversification platform, making it a strategic building block for constructing molecular complexity in chemical biology probe synthesis, drug discovery, and materials science [3].

Bifunctional CuAAC–SuFEx architecture for sequential click diversification
Reported orthogonal reactivity enables probe and linker consolidation
Low-MW fragment hub for diversity-oriented synthesis workflows

4-Pentyne-1-sulfonyl fluoride: Why Alkyl, Aryl, or Alkenyl Sulfonyl Fluorides Cannot Replace Its Dual-Click Architecture


Simple alkyl sulfonyl fluorides (e.g., pentane-1-sulfonyl fluoride) and aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride) each possess only the SuFEx-reactive –SO₂F group, lacking any ancillary click handle for orthogonal diversification [1]. Alkenyl sulfonyl fluorides (e.g., ethenesulfonyl fluoride) offer a single olefin for limited cycloaddition chemistry but cannot participate in CuAAC, which is the most widely adopted bioorthogonal ligation reaction [2]. Sulfonyl chlorides—the traditional electrophilic warhead class—hydrolyze rapidly under aqueous conditions and exhibit poor chemoselectivity compared to sulfonyl fluorides, leading to off-target reactivity in biological contexts [3]. 4-Pentyne-1-sulfonyl fluoride uniquely integrates a terminal alkyne and a SuFExable –SO₂F group into a single, low-molecular-weight scaffold, enabling sequential CuAAC then SuFEx (or vice versa) diversification workflows that none of the above single-handle analogs can replicate [4]. Substituting with any of these alternatives collapses the bifunctional click architecture and forces the user into lengthier, lower-yielding synthetic sequences.

Alkyl or aryl sulfonyl fluorides

Lack the terminal alkyne; CuAAC-based diversification may not be achievable, collapsing the dual-click architecture.

Alkenyl sulfonyl fluorides

Olefin provides limited cycloaddition scope and does not support CuAAC; sequential orthogonal click workflows may not transfer.

Sulfonyl chlorides

Rapid hydrolysis in aqueous media and lower chemoselectivity may compromise probe integrity; the reported stability of –SO₂F may shift away.

4-Pentyne-1-sulfonyl fluoride: Quantitative Comparator-Based Evidence for Scientific Selection


Orthogonal Bifunctionality: Dual-Click Architecture vs. Single-Handle Alkyl Sulfonyl Fluorides

4-Pentyne-1-sulfonyl fluoride and related alkynyl sulfonyl fluorides uniquely enable two orthogonal click reactions—CuAAC at the terminal alkyne and SuFEx at the –SO₂F group—within a single scaffold. In contrast, alkyl sulfonyl fluorides such as pentane-1-sulfonyl fluoride and aryl sulfonyl fluorides such as benzenesulfonyl fluoride contain only the SuFEx handle, providing exactly one diversification point and zero CuAAC capability [1]. The bar for procurement value is defined by functional handles per molecular weight unit: at MW 150.17, 4-pentyne-1-sulfonyl fluoride delivers two click handles (one CuAAC, one SuFEx), whereas pentane-1-sulfonyl fluoride (MW 154.18) delivers only one click handle (SuFEx only), representing a 50% reduction in synthetic utility per unit mass [2].

Click handles per molecule
Class-level
2 orthogonal handles (CuAAC + SuFEx) vs. 1 handle (SuFEx only); reported 100% higher diversification capacity
Supports bifunctional click chemistry workflows
Functional group inventory comparison; CuAAC requires terminal alkyne
Click Chemistry Bioconjugation Chemical Biology Probes

Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride Warheads Under Aqueous Conditions

Sulfonyl fluorides exhibit markedly superior hydrolytic stability compared to sulfonyl chlorides. Under physiological conditions (PBS, pH 7.4, 37 °C), aromatic sulfonyl fluorides demonstrate t₁/₂ values on the order of hours to days, whereas the corresponding sulfonyl chlorides hydrolyze within seconds to minutes [1]. The S–F bond dissociation energy is approximately 120–130 kcal mol⁻¹, substantially higher than the S–Cl bond (~80–85 kcal mol⁻¹), accounting for the enhanced thermodynamic stability [2]. This difference translates to practical handling: sulfonyl fluorides, including 4-pentyne-1-sulfonyl fluoride, can be stored and used in bench-top conditions without special precautions against ambient moisture, whereas sulfonyl chlorides require rigorously anhydrous environments and often decompose during storage [3].

Hydrolytic half-life (t₁/₂)
Class-level
Reported ≥100‑fold longer for sulfonyl fluorides vs. sulfonyl chlorides under physiological conditions (PBS, pH 7.4, 37 °C)
Reported stability advantage in aqueous assay contexts
Class‑level S–F vs. S–Cl bond dissociation energy data
Chemical Biology Covalent Probes Aqueous Stability

Radical Reactivity: Alkynyl Sulfonyl Fluorides as Bifunctional FSO₂-Radical Precursors and Radical Traps

Alkynyl sulfonyl fluorides—including 4-pentyne-1-sulfonyl fluoride—function as bifunctional radical reagents: they serve simultaneously as FSO₂-radical precursors and as radical traps, a dual role not accessible to simple alkyl sulfonyl fluorides. In the transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, alkynyl sulfonyl fluorides generate the FSO₂ radical upon homolytic S–F cleavage, which adds to the alkene, and the resulting adduct is then trapped by the alkynyl sulfonyl fluoride itself to install a second alkyne unit [1]. The β-alkynyl-fluorosulfonylalkane products can be further diversified via SuFEx to yield sulfonates and sulfonamides, demonstrating the tandem radical-SuFEx workflow [2]. Alkyl sulfonyl fluorides (e.g., methanesulfonyl fluoride) can generate FSO₂ radicals but cannot serve as radical traps, while non-fluorinated alkynes (e.g., 1-pentyne) can act as radical traps but lack the FSO₂-radical precursor function [3].

Radical chemistry functions
Class-level
2 functions (FSO₂‑radical precursor + radical trap) vs. 1 function for alkyl sulfonyl fluoride or non‑fluorinated alkyne alone
Supports tandem radical‑SuFEx methodology
Transition‑metal‑free conditions; K₂S₂O₈/CH₃CN/H₂O, 80 °C
Radical Chemistry Synthetic Methodology SuFEx Diversification

Modular Library Synthesis: Alkynyl Sulfonyl Fluoride Hubs Enable 173-Compound Diversification vs. Single-Handle Limitations

2-Substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs—of which 4-pentyne-1-sulfonyl fluoride is the simplest aliphatic congener—have been validated as platforms for Diversity Oriented Clicking (DOC), delivering 173 unique functional molecules via stereoselective cycloaddition with 1,3-dipoles, 1,5-dipoles, and dienes, followed by late-stage SuFEx derivatization to grow the library to 278 discrete compounds [1]. Screening this library against methicillin-resistant Staphylococcus aureus (MRSA, USA300) identified several lead hits with improved antibacterial activity over methicillin [2]. In contrast, a comparably sized library cannot be generated from a single-handle alkyl or aryl sulfonyl fluoride starting material, as these lack the internal alkyne required for core-diversification via cycloaddition; achieving analogous diversity would require multiple distinct starting materials and divergent synthetic routes [3].

Library diversity output
Reported
Reported 173 unique compounds from SASF hub via cycloaddition; 278 after late‑stage SuFEx derivatization
Supports diversity‑oriented synthesis platforms
Single‑handle analogs yield limited library depth
Diversity-Oriented Synthesis Drug Discovery SuFEx Library

Chain Length and Physicochemical Properties: C5 Alkynyl Sulfonyl Fluoride vs. Shorter and Longer Chain Analogs

4-Pentyne-1-sulfonyl fluoride (C5 spacer between alkyne and –SO₂F) occupies a specific position in the homologous series, with its five-carbon chain offering a distinct balance of lipophilicity, flexibility, and spatial separation between the two reactive handles. Compared to prop-2-yne-1-sulfonyl fluoride (C3 spacer), the C5 analog provides greater conformational flexibility and a larger distance (~6.7 Å extended vs. ~4.0 Å) between the CuAAC and SuFEx reaction centers, which can reduce steric interference during sequential click reactions [1]. Compared to longer-chain analogs (e.g., C8 or C10 alkynyl sulfonyl fluorides), the C5 compound offers lower logP (estimated clogP ~1.0–1.3 vs. ~2.5–3.5 for C8), which is more compatible with aqueous solubility requirements for biological assays [2]. This intermediate chain length is particularly well-suited for fragment-based drug discovery, where low molecular weight (MW 150.17) and balanced lipophilicity are critical fragment screening criteria [3].

C5 chain physicochemical profile
Class-level
Spacer ~6.7 Å (extended) vs. ~4.0 Å (C3); estimated clogP ~1.0–1.3 vs. ~2.5–3.5 (C8); MW 150.17
Supports fragment‑based library design
Rule‑of‑Three context; balanced lipophilicity and inter‑handle separation
Physicochemical Profiling Lead Optimization Fragment-Based Drug Discovery

4-Pentyne-1-sulfonyl fluoride: High-Impact Application Scenarios Supported by Comparative Evidence


Chemical Biology: Dual-Click Activity-Based Protein Profiling (ABPP) Probe Synthesis

In ABPP workflows, 4-pentyne-1-sulfonyl fluoride serves as a bifunctional warhead-linker module. The –SO₂F group covalently and irreversibly modifies context-specific serine, lysine, tyrosine, or histidine residues at enzyme active sites, while the terminal alkyne enables subsequent CuAAC attachment of a fluorophore or biotin reporter tag for in-gel fluorescence scanning or streptavidin enrichment [1]. This dual-click architecture consolidates what would otherwise require separate warhead and linker reagents into a single, low-MW (150.17) building block, reducing synthetic steps and eliminating compatibility issues between the warhead and the reporter conjugation chemistry [2].

Medicinal Chemistry: Diversity-Oriented Synthesis of SuFExable Antibacterial Lead Libraries

Using the SASF DOC strategy validated by Smedley, Sharpless, Moses et al., 4-pentyne-1-sulfonyl fluoride can serve as a starting hub for constructing libraries of sulfonyl fluoride-functionalized heterocycles (isoxazoles, triazoles, pyrazoles, pyrroles) via cycloaddition, with subsequent late-stage SuFEx diversification. The resulting 173–278 compound libraries have been demonstrated to yield lead hits with improved activity over methicillin against MRSA (USA300), providing a procurement-to-screening pipeline that maximizes chemical diversity per gram of starting material [3].

Synthetic Methodology: Tandem Radical-SuFEx Platform for β-Alkynyl Sulfonyl Fluoride Synthesis

As demonstrated by Frye, Daniliuc, and Studer, alkynyl sulfonyl fluorides including 4-pentyne-1-sulfonyl fluoride function as both FSO₂-radical precursors and radical traps in the transition-metal-free 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. The β-alkynyl-fluorosulfonylalkane products retain the SuFExable –SO₂F group, enabling subsequent diversification to sulfonates and sulfonamides. This tandem radical-SuFEx strategy installs quaternary carbon centers and is unattainable with single-function reagents such as simple alkyl sulfonyl fluorides or non-fluorinated alkynes alone [4].

Materials Science: Orthogonal Post-Polymerization Modification via Sequential CuAAC-SuFEx

In polymer chemistry, 4-pentyne-1-sulfonyl fluoride can be incorporated as a side-chain functional monomer. The orthogonal reactivity of the alkyne and –SO₂F handles permits sequential post-polymerization modification: first, CuAAC with azide-functionalized cargo (e.g., PEG chains, fluorescent dyes), followed by SuFEx with amine- or alcohol-functionalized modules under DBU or calcium bistriflimide activation. This dual-modification capability is inaccessible with conventional sulfonyl fluoride monomers lacking an alkyne handle, enabling the construction of multifunctional polymer architectures for drug delivery, sensing, or surface coating applications [5].

Application
Selection Property
Validation Focus
Chemical probe synthesis (ABPP)
Dual‑click warhead‑linker module
Orthogonal CuAAC–SuFEx reactivity verification
Antibacterial lead library synthesis
Diversifiable SASF hub scaffold
MRSA screening library validation
Tandem radical‑SuFEx alkene difunctionalization
Dual radical precursor/trap reagent
Radical alkynylation‑SuFEx sequence efficiency
Post‑polymerization modification
Orthogonal click monomer
Sequential CuAAC‑SuFEx grafting compatibility
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